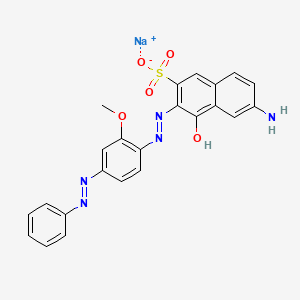![molecular formula C17H30N2O2 B14290017 2,6-Bis[(diethylamino)methyl]-4-methoxyphenol CAS No. 121118-44-3](/img/structure/B14290017.png)
2,6-Bis[(diethylamino)methyl]-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[(diethylamino)methyl]-4-methoxyphenol is an organic compound with a complex structure that includes both phenolic and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(diethylamino)methyl]-4-methoxyphenol typically involves the reaction of 2,6-dimethyl-4-methoxyphenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis[(diethylamino)methyl]-4-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(diethylamino)methyl]-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Bis[(diethylamino)methyl]-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the amine groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol: Similar structure but with dimethylamino groups instead of diethylamino groups.
2,5-Bis[(diethylamino)methyl]-1,4-benzenediol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
2,6-Bis[(diethylamino)methyl]-4-methoxyphenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
121118-44-3 |
|---|---|
Molekularformel |
C17H30N2O2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2,6-bis(diethylaminomethyl)-4-methoxyphenol |
InChI |
InChI=1S/C17H30N2O2/c1-6-18(7-2)12-14-10-16(21-5)11-15(17(14)20)13-19(8-3)9-4/h10-11,20H,6-9,12-13H2,1-5H3 |
InChI-Schlüssel |
BJCVGUCMDRLMIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)



![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)

![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)


![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)


